molecular formula C20H16F2N2O3S2 B2372733 N-(3,4-difluorophenyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 1021069-89-5

N-(3,4-difluorophenyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No. B2372733
CAS RN: 1021069-89-5
M. Wt: 434.48
InChI Key: BRUMTALOIFURRJ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H16F2N2O3S2 and its molecular weight is 434.48. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial potential of related compounds, highlighting their effectiveness against a spectrum of bacterial, mycobacterial, and fungal pathogens. For instance, rhodanine-3-acetic acid derivatives exhibit significant activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus, indicating the therapeutic potential of these compounds in treating infections caused by these organisms (Krátký, Vinšová, & Stolaříková, 2017). This suggests that derivatives of the compound may also possess antimicrobial properties worthy of further investigation.

Optoelectronic Properties

Thiazole-based polythiophenes, incorporating similar structural motifs, have been synthesized and characterized for their optoelectronic properties. These compounds, such as N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide derivatives, display significant optical band gaps and satisfactory switching times, indicating their potential application in optoelectronic devices (Camurlu & Guven, 2015). The synthesis and study of similar compounds could lead to new materials for electronic and photonic applications.

Structural Analysis

Crystallographic studies have provided insights into the molecular structure of thiazole-containing compounds, contributing to a better understanding of their chemical and physical properties. For example, the crystal structures of two (oxothiazolidin-2-ylidene)acetamides have been detailed, laying the groundwork for the synthesis and characterization of novel compounds with potentially valuable properties (Galushchinskiy, Slepukhin, & Obydennov, 2017). Understanding the crystal structure of such compounds can inform their functional applications in various fields of research.

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O3S2/c1-27-15-5-2-12(3-6-15)18(25)11-29-20-24-14(10-28-20)9-19(26)23-13-4-7-16(21)17(22)8-13/h2-8,10H,9,11H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUMTALOIFURRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)acetamide

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